N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
CAS No.: 1019096-42-4
Cat. No.: VC8431902
Molecular Formula: C23H21FN4O4S
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019096-42-4 |
|---|---|
| Molecular Formula | C23H21FN4O4S |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
| Standard InChI | InChI=1S/C23H21FN4O4S/c1-14-10-21(26-22(29)12-32-18-7-5-4-6-16(18)24)28(27-14)23-25-17(13-33-23)15-8-9-19(30-2)20(11-15)31-3/h4-11,13H,12H2,1-3H3,(H,26,29) |
| Standard InChI Key | FVDVQRVEZCBEQZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₃H₂₁FN₄O₄S, with a molar mass of 468.5 g/mol . Its structure integrates three aromatic systems:
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A thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group.
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A 3-methyl-1H-pyrazole moiety linked to the thiazole’s 2-position.
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A 2-(2-fluorophenoxy)acetamide side chain attached to the pyrazole’s 5-position.
The canonical SMILES representation is:
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 468.5 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 8 (amide O, thiazole S, ether O, methoxy O) |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 112 Ų |
These metrics suggest moderate solubility in polar solvents and potential membrane permeability, though experimental data remain unavailable .
Synthetic Pathways and Analogous Strategies
Inferred Synthesis Route
While no direct synthesis protocol is published for this compound, analogous methods for related thiazole-pyrazole hybrids provide insight. A plausible route involves:
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Thiazole Formation: Condensation of 3,4-dimethoxyphenylthioamide with α-bromoacetophenone derivatives to yield the 4-arylthiazole core .
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Pyrazole Functionalization: Cyclization of hydrazine derivatives with β-ketoesters to form the 3-methylpyrazole ring, followed by N-alkylation at the 1-position .
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Acetamide Coupling: Reaction of the pyrazole amine with 2-(2-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions .
Key Intermediate Isolation
As seen in γ-secretase inhibitor syntheses , chiral resolution or microwave-assisted cyclization could enhance yield and purity. For example, microwave irradiation may accelerate thiazole ring closure, reducing side products .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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Mass Spectrometry: Expected molecular ion peak at m/z 468.5 (M⁺), with fragmentation patterns reflecting cleavage at the acetamide and thiazole-pyrazole junctions.
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NMR:
Chromatographic Behavior
High-performance liquid chromatography (HPLC) under reversed-phase conditions (C18 column, acetonitrile/water gradient) would likely elute the compound at 8–10 minutes, given its moderate polarity.
Research Gaps and Future Directions
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